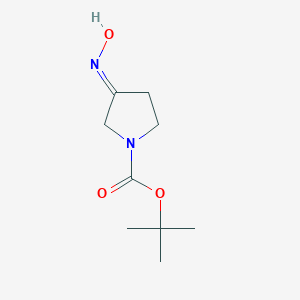

N-Boc-3-pyrrolidinone Oxime

Übersicht

Beschreibung

tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C9H16N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with hydroxylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.

Reduction: It can be reduced to the corresponding amine using reducing agents like sodium borohydride.

Substitution: The hydroxyimino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Various nucleophiles in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Formation of the corresponding oxime.

Reduction: Formation of tert-butyl 3-aminopyrrolidine-1-carboxylate.

Substitution: Formation of substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N-Boc-3-pyrrolidinone oxime serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful for:

- Preparation of Heterocycles : The compound can be transformed into different heterocyclic structures, which are essential in drug development.

- Synthesis of Bioactive Molecules : It acts as a scaffold for designing new drugs, facilitating the development of pharmaceutical compounds .

Bioconjugation Techniques

The formation of oximes is widely employed in bioconjugation reactions due to their stability and reactivity. This compound can be utilized for:

- Labeling Biomolecules : It allows for the selective modification of proteins and peptides, enhancing their functionalities for therapeutic applications.

- Controlled Release Systems : The reversibility of oxime linkages enables controlled release mechanisms in drug delivery systems .

Enzyme Mechanism Studies

In biological research, this compound is used to study enzyme mechanisms. The compound's interaction with specific molecular targets allows researchers to investigate biochemical pathways and enzyme activities, contributing to the understanding of various biological processes .

Synthesis of Bioactive Compounds

A recent study demonstrated the use of this compound as a precursor in synthesizing novel enzyme inhibitors. The research highlighted its role in developing compounds that selectively inhibit target enzymes involved in disease pathways, showcasing its potential in drug discovery.

Bioconjugation Applications

In another investigation, researchers employed this compound for site-specific labeling of proteins. The study illustrated how this compound facilitated the attachment of fluorescent tags to proteins without compromising their biological activity, enabling advanced imaging techniques in cellular studies .

Comparative Data Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for heterocycles | Facilitates drug development |

| Bioconjugation | Labeling biomolecules | Enhances functionality and specificity |

| Enzyme Mechanism Studies | Investigating enzyme interactions | Aids in understanding biochemical pathways |

| Drug Delivery Systems | Controlled release mechanisms | Enables targeted therapy with reduced side effects |

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes and other proteins, affecting their activity. This compound can also act as a nucleophile in chemical reactions, participating in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl 3-aminopyrrolidine-1-carboxylate

- tert-Butyl 3-(benzylamino)pyrrolidine-1-carboxylate

- tert-Butyl 3-oxopiperidine-1-carboxylate

Comparison: tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. Compared to tert-Butyl 3-aminopyrrolidine-1-carboxylate, it has different hydrogen bonding capabilities and can participate in different types of chemical reactions .

Biologische Aktivität

N-Boc-3-pyrrolidinone oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuroprotection and drug development. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is derived from the pyrrolidinone framework, which is known for its versatility in organic synthesis and biological activity. The Boc (tert-butyloxycarbonyl) group serves as a protecting group that enhances the compound's stability during synthesis and storage. The oxime functional group contributes to its reactivity and potential interactions with biological targets.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly its ability to mitigate mitochondrial dysfunction associated with neurodegenerative diseases such as Alzheimer's disease. For instance, one study demonstrated that derivatives of this compound could effectively recover amyloid beta-induced mitochondrial dysfunction by acting as mitochondrial permeability transition pore (mPTP) blockers .

Table 1: Comparison of mPTP Blocking Activity

| Compound | % Recovery of Mitochondrial Function | CYP450 Stability |

|---|---|---|

| This compound | 40% increase in g/r ratio | Moderate |

| Triazole derivative 2ag | 30% increase in g/r ratio | High |

| Triazole derivative 2aj | 25% increase in g/r ratio | High |

The table above summarizes the recovery of mitochondrial function observed with various compounds, indicating that this compound exhibits promising neuroprotective effects while maintaining moderate stability against cytochrome P450 enzymes.

The mechanism through which this compound exerts its neuroprotective effects involves the inhibition of mPTP opening, which is crucial for maintaining mitochondrial integrity. The compound's ability to stabilize mitochondrial membranes prevents the release of pro-apoptotic factors, thereby protecting neuronal cells from apoptosis .

Study on Mitochondrial Dysfunction

In a notable case study, researchers evaluated the effects of this compound on human neuronal cell lines exposed to amyloid beta. The results indicated a significant reduction in cell death and an improvement in mitochondrial membrane potential, suggesting that the compound effectively counteracts amyloid beta toxicity .

Drug Interaction Studies

Another critical aspect of studying this compound is its interaction with cytochrome P450 enzymes. Inhibition studies revealed that while the compound has some inhibitory effects on CYP enzymes, modifications to its structure could enhance its stability without compromising its biological activity. This finding is crucial for drug development as it suggests pathways for optimizing therapeutic agents derived from this oxime .

Future Directions

The promising biological activity of this compound opens avenues for further research into its therapeutic potential. Future studies should focus on:

- Structural Modifications : Exploring various substituents on the pyrrolidinone ring to enhance efficacy and reduce side effects.

- In Vivo Studies : Conducting animal model studies to assess the compound's effectiveness in real biological systems.

- Combination Therapies : Investigating the potential synergistic effects when combined with other neuroprotective agents.

Eigenschaften

IUPAC Name |

tert-butyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-4-7(6-11)10-13/h13H,4-6H2,1-3H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGFRVVFQKZXFV-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=NO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC/C(=N\O)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.